5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride

Suzuki coupling carbon-iodine bond activation pyrrolopyrimidine synthesis

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride (CAS 1956306-40-3) is the hydrochloride salt form of a 5-iodo-2-amino-substituted pyrrolo[2,3-d]pyrimidine. This compound belongs to the 7-deazapurine bioisostere class, a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibitor design.

Molecular Formula C6H6ClIN4
Molecular Weight 296.49 g/mol
CAS No. 1956306-40-3
Cat. No. B15062859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride
CAS1956306-40-3
Molecular FormulaC6H6ClIN4
Molecular Weight296.49 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=C(N=C2N1)N)I.Cl
InChIInChI=1S/C6H5IN4.ClH/c7-4-2-9-5-3(4)1-10-6(8)11-5;/h1-2H,(H3,8,9,10,11);1H
InChIKeyUMMRYGZEDHMSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Hydrochloride (CAS 1956306-40-3): A Key Iodo-Substituted Intermediate for Targeted Kinase Inhibitor Synthesis


5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride (CAS 1956306-40-3) is the hydrochloride salt form of a 5-iodo-2-amino-substituted pyrrolo[2,3-d]pyrimidine . This compound belongs to the 7-deazapurine bioisostere class, a privileged scaffold in medicinal chemistry for ATP-competitive kinase inhibitor design . Its core structure incorporates a 2-amino group essential for hinge-region hydrogen bonding in kinase active sites [1], combined with a 5-iodo substituent that provides a superior synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) [2]. The hydrochloride salt form (C₆H₆ClIN₄, MW 296.50) is primarily utilized as a versatile building block in multi-step syntheses of targeted kinase inhibitors directed against LRRK2, RIPK1, BTK, and JAK family kinases for oncology and inflammation research programs .

Why 5-Halogen Substituents Are Not Interchangeable: The Case Against Simple Bromo/Chloro Replacement for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Hydrochloride


The 5-halogen position on the pyrrolo[2,3-d]pyrimidine scaffold exhibits a steep reactivity gradient that precludes generic substitution . While the 5-bromo (CAS 1556457-89-6) and 5-chloro (CAS 1935940-95-6) analogs are commercially available and superficially similar, their carbon-halogen bond dissociation energies (C-I ≈ 57 kcal/mol vs. C-Br ≈ 70 kcal/mol vs. C-Cl ≈ 83 kcal/mol) create a large window of differential oxidative addition reactivity with palladium(0) catalysts [1]. In practice, the 5-iodo derivative participates in Suzuki and Sonogashira couplings under significantly milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) compared to its bromo and chloro counterparts, directly impacting synthetic yield, purity, and scalability [2]. Additionally, the van der Waals radius of iodine (~2.15 Å) vs. bromine (~1.85 Å) vs. chlorine (~1.75 Å) creates differential steric and electronic effects in the target binding pocket, meaning lead optimization SAR cannot be linearly extrapolated across halogen congeners [3]. The hydrochloride salt form further differentiates this compound from its free-base analogs by providing enhanced aqueous solubility and simplified handling for solution-phase chemistry workflows .

Quantitative Differentiation Evidence: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Hydrochloride vs. 5-Halogen and 5-Unsubstituted Analogs


Superior Reactivity in Palladium-Catalyzed Suzuki Coupling: 5-Iodo vs. 5-Bromo vs. 5-Chloro Pyrrolopyrimidine Intermediates

The 5-iodo substituent provides markedly superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-bromo and 5-chloro analogs, a consequence of the substantially lower carbon-iodine bond dissociation energy [1]. In the synthesis of 4,5-disubstituted pyrrolo[2,3-d]pyrimidine nucleoside analogues, the 5-iodo intermediate underwent Suzuki coupling with aryl boronic acids under mild conditions to generate 5-aryl derivatives, whereas the corresponding 5-bromo and 5-chloro substrates required higher temperatures, longer reaction times, or failed to react completely . This reactivity advantage is exploited industrially: a patent synthesis pathway for a CSF1R inhibitor candidate employed iodopyrrolopyrimidine intermediate (VII) in a key Suzuki coupling with boronate (IV) to afford adduct (VIII) in high yield, a transformation that would be unattainable with the bromo or chloro congener without extensive re-optimization [2].

Suzuki coupling carbon-iodine bond activation pyrrolopyrimidine synthesis cross-coupling reactivity

Essential 2-Amino Group for Kinase Hinge-Region Binding: Evidence from EGFR and PDGFR-β Comparative SAR

The presence of the 2-amino group is a critical determinant of kinase inhibitory potency across the pyrrolo[2,3-d]pyrimidine scaffold. A comparative structure-activity relationship (SAR) study explicitly evaluated pyrrolo[2,3-d]pyrimidines with and without the 2-amino substituent against receptor tyrosine kinases [1]. The 2-amino-containing analogs demonstrated markedly improved potency against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) in whole-cell inhibition assays compared to their 2-unsubstituted (des-amino) counterparts [1]. This is mechanistically attributed to the 2-amino group acting as a hydrogen bond donor to the kinase hinge region (e.g., to the backbone carbonyl of Glu169 and side chain of Asn253 in A₂A adenosine receptor, a structurally homologous kinase-like binding pocket) [2]. The 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride retains this essential 2-amino pharmacophore, distinguishing it from 5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-53-4) which lacks the 2-amino group and cannot engage the kinase hinge region through this key interaction.

kinase hinge binder 2-amino group SAR EGFR inhibitor PDGFR-β inhibitor pyrrolopyrimidine

Hydrochloride Salt Form Provides Measurably Enhanced Aqueous Solubility vs. Free Base for Solution-Phase Synthetic Workflows

The hydrochloride salt form (CAS 1956306-40-3) provides distinct handling and solubility advantages compared to the free base (CAS 1416354-36-3). The free base (C₆H₅IN₄, MW 260.04) exhibits only moderate solubility in polar organic solvents and negligible aqueous solubility . In contrast, the hydrochloride salt is reported as soluble in water (H₂O: soluble) and remains a solid at ambient temperature . This solubility differential is critical for aqueous-phase reaction conditions, salt metathesis protocols, and high-throughput automated synthesis platforms where consistent dissolution of the building block is a prerequisite for reliable liquid handling. The hydrochloride salt also simplifies purification: aqueous workup procedures can readily separate unreacted water-soluble hydrochloride salt from neutral organic products. For solid-phase peptide synthesis or bioconjugation applications where aqueous or mixed aqueous-organic solvent systems are employed, the hydrochloride salt is the preferred physical form.

hydrochloride salt aqueous solubility free base comparison synthetic intermediate formulation

5-Iodo Derivative Serves as Key Intermediate in Patented LRRK2 and RIPK1 Kinase Inhibitor Syntheses

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold is explicitly documented as the core intermediate in multiple patent applications for high-value kinase inhibitor programs [1]. Binding affinity data for elaborated derivatives based on this scaffold demonstrate potent target engagement: a derivative of this core achieved an IC₅₀ of 0.200 nM against LRRK2 G2019S mutant, and another achieved an IC₅₀ of 67 nM against BTK in human whole blood-derived CD19+ B cells [2]. Additionally, derivatives of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of RIPK1 with EC₅₀ values < 5.10 nM in biochemical assays [3]. The 5-bromo and 5-chloro analogs (CAS 1556457-89-6 and 1935940-95-6) do not appear with comparable frequency in the patent literature as intermediates for these specific, clinically relevant kinase targets . The commercial availability of the hydrochloride salt form (CAS 1956306-40-3) with documented purity specifications (typically 95-98%) from established suppliers enables rapid initiation of medicinal chemistry campaigns based on published patent routes without additional salt-exchange or purification steps.

LRRK2 inhibitor RIPK1 inhibitor BTK inhibitor patented kinase inhibitor 5-iodo intermediate

Optimal Procurement and Deployment Scenarios for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Hydrochloride


LRRK2 G2019S Inhibitor Development for Parkinson's Disease Research

Medicinal chemistry teams developing selective LRRK2 inhibitors for Parkinson's disease should procure this hydrochloride salt as the key synthetic intermediate. Derivatives built from this scaffold have demonstrated single-digit nanomolar binding affinity (Kd = 3.9 nM) and sub-nanomolar enzymatic inhibition (IC₅₀ = 0.200 nM) against the pathogenic LRRK2 G2019S mutant [1]. The 2-amino group provides the essential hinge-binding hydrogen bond donor, while the 5-iodo position enables late-stage diversification via Suzuki coupling to explore the solvent-exposed region of the kinase active site [2]. The hydrochloride salt's aqueous solubility facilitates the coupling chemistry under mild conditions compatible with sensitive functional groups.

RIPK1-Targeted Anti-Necroptosis and Anti-Inflammatory Agent Synthesis

For programs targeting receptor-interacting protein kinase 1 (RIPK1) in necroptosis, inflammation, and tumor metastasis models, this compound serves as the documented core scaffold from which potent inhibitors (derivative EC₅₀ < 5.10 nM against recombinant human RIPK1) have been elaborated [3]. The 5-iodo substituent is essential for installing aryl, heteroaryl, or alkynyl groups at the 5-position via palladium-catalyzed cross-coupling to modulate RIPK1 selectivity over other RIPK family members. The commercial availability of the hydrochloride salt at 95-98% purity from multiple suppliers ensures rapid access for hit-to-lead and lead optimization campaigns.

BTK Inhibitor Synthesis for B-Cell Malignancy and Autoimmune Disease Research

Research groups synthesizing covalent or reversible Bruton's tyrosine kinase (BTK) inhibitors can employ this building block as the adenine bioisostere core. Elaborated derivatives have achieved IC₅₀ values as low as 67 nM against BTK in human whole blood-derived CD19+ B cells [4]. The pyrrolo[2,3-d]pyrimidin-2-amine scaffold is structurally validated as a deaza-isostere of adenine, the nitrogenous base of ATP, and is actively pursued in BTK inhibitor patent filings [5]. The hydrochloride salt form ensures solubility in the aqueous-organic solvent mixtures typically employed in the multi-step synthesis of these advanced inhibitors.

Diversifiable Kinase Inhibitor Library Synthesis via Parallel Cross-Coupling Chemistry

In a library synthesis setting where a common 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine core is diversified with an array of aryl, heteroaryl, or alkynyl boronic acids/esters via parallel Suzuki or Sonogashira coupling, the hydrochloride salt provides a single, well-characterized starting material with consistent batch quality. The superior oxidative addition reactivity of the C-I bond relative to C-Br or C-Cl (BDE: 57 vs. 70 vs. 83 kcal/mol) [6] enables uniform reaction kinetics across the library, minimizing variability in conversion and facilitating high-throughput purification workflows. The hydrochloride salt's water solubility also simplifies aqueous workup and removal of unreacted starting material from the product mixture.

Quote Request

Request a Quote for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.